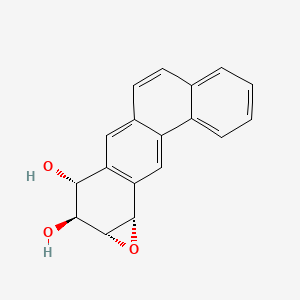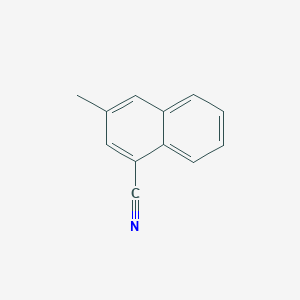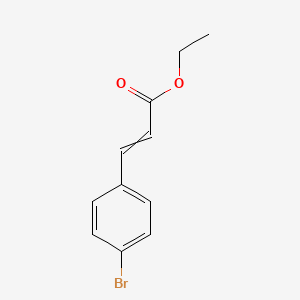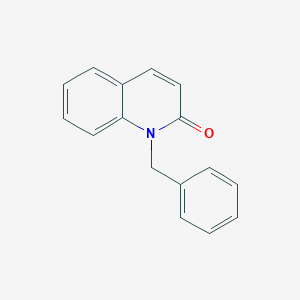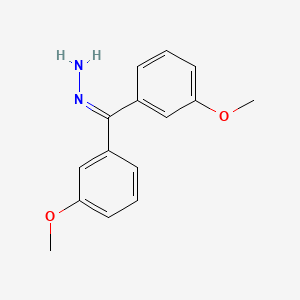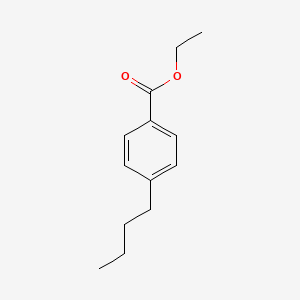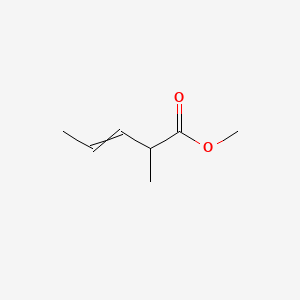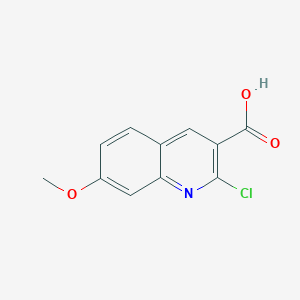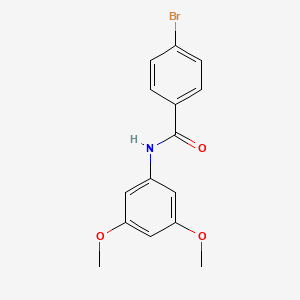![molecular formula C15H15ClN6O B1634162 N-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethylpyrimidin-2-amine](/img/structure/B1634162.png)
N-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethylpyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethylpyrimidin-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a triazole ring, and a chlorophenoxy group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethylpyrimidin-2-amine typically involves multiple steps. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. This method has been shown to be efficient, reducing reaction times significantly compared to conventional heating .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .
化学反应分析
Types of Reactions
N-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethylpyrimidin-2-amine undergoes various types of chemical reactions, including:
Aromatic nucleophilic substitution: This reaction involves the substitution of a halogen atom in the pyrimidine ring with an amine group under acidic conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Aniline derivatives: Used in the nucleophilic substitution reactions.
Strong acids and bases: Used to facilitate various substitution reactions.
Major Products Formed
The major products formed from the reactions of this compound include various substituted pyrimidines and triazoles, depending on the specific reaction conditions and reagents used .
科学研究应用
N-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethylpyrimidin-2-amine has several scientific research applications, including:
作用机制
The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it may bind to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation .
相似化合物的比较
Similar Compounds
Similar compounds to N-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethylpyrimidin-2-amine include:
2-Anilinopyrimidines: These compounds share a similar pyrimidine structure and have been studied for their biological activity as fungicides and pesticides.
Other triazole derivatives:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C15H15ClN6O |
|---|---|
分子量 |
330.77 g/mol |
IUPAC 名称 |
N-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C15H15ClN6O/c1-9-7-10(2)18-14(17-9)20-15-19-13(21-22-15)8-23-12-5-3-11(16)4-6-12/h3-7H,8H2,1-2H3,(H2,17,18,19,20,21,22) |
InChI 键 |
DZPSKVLJXKFCNG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC2=NNC(=N2)COC3=CC=C(C=C3)Cl)C |
规范 SMILES |
CC1=CC(=NC(=N1)NC2=NNC(=N2)COC3=CC=C(C=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



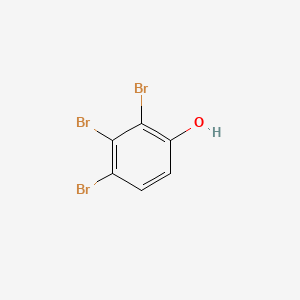

![4-Nitrobenzyl 2-(3-benzyl-7-oxo-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)-3-methylbut-3-enoate](/img/structure/B1634094.png)
